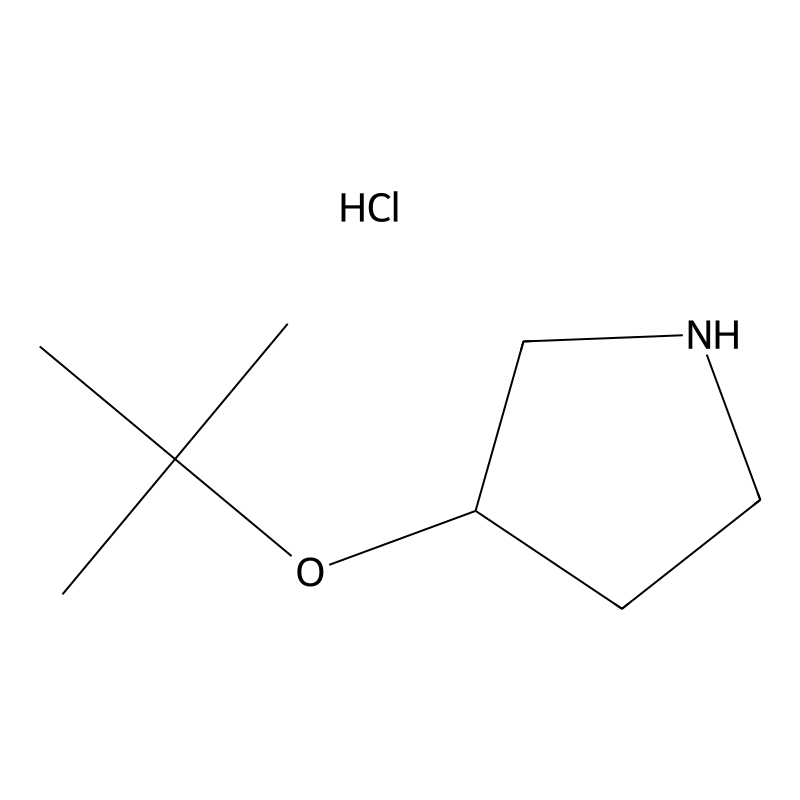

3-(Tert-butoxy)pyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Tert-butoxy)pyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound, specifically a derivative of pyrrolidine, which features a five-membered ring containing one nitrogen atom. The unique aspect of this compound is the tert-butoxy group attached at the third position of the pyrrolidine ring, which significantly influences its chemical properties and biological activities. This compound has garnered interest in both chemical and pharmaceutical fields for its potential applications in drug development and as a building block in organic synthesis .

- Oxidation: The compound can be oxidized to form N-oxides using agents such as hydrogen peroxide or peracids.

- Reduction: Reduction reactions can lead to different amine derivatives, often employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The tert-butoxy group can be substituted with other functional groups under specific conditions, which may involve reagents such as alkyl halides or acyl chlorides.

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while substitution could introduce various functional groups into the pyrrolidine ring.

Research indicates that 3-(Tert-butoxy)pyrrolidine hydrochloride exhibits significant biological activity. It has been studied for its potential therapeutic roles, particularly in neurological disorders. The presence of the tert-butoxy group enhances its binding affinity to specific molecular targets, which may include enzymes and receptors involved in various biological pathways. This interaction can lead to modulation of enzyme activity or receptor signaling, contributing to its pharmacological effects.

The synthesis of 3-(Tert-butoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with tert-butyl alcohol in the presence of an acid catalyst. Common methods include:

- Batch Processes: These are often used in laboratory settings where controlled conditions can be maintained.

- Continuous Flow Processes: In industrial production, continuous flow reactors allow for better control over reaction parameters and higher yields.

The final product is usually isolated through crystallization or distillation techniques to ensure high purity .

3-(Tert-butoxy)pyrrolidine hydrochloride has a wide range of applications across various fields:

- Organic Chemistry: It serves as a building block for synthesizing complex organic molecules.

- Pharmaceutical Research: The compound is utilized in developing drugs targeting neurological and other disorders.

- Biological Studies: It is employed in research focusing on enzyme mechanisms and protein-ligand interactions.

- Industrial Uses: The compound is also used in producing agrochemicals and specialty chemicals due to its reactivity and stability .

Interaction studies involving 3-(Tert-butoxy)pyrrolidine hydrochloride focus on its binding affinity and efficacy in modulating biological pathways. Key areas include:

- Enzyme Inhibition: Understanding how the compound interacts with specific enzymes can provide insights into its potential therapeutic effects.

- Receptor Modulation: Investigating how it affects receptor signaling pathways may reveal its role in various physiological processes.

Several compounds share structural or functional similarities with 3-(Tert-butoxy)pyrrolidine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride | C₁₄H₁₈ClN | Substituted phenyl group enhances biological activity. |

| tert-Butyl (3S)-pyrrolidine-3-carboxylate Hydrochloride | C₉H₁₈ClN | Contains a carboxylate group, affecting reactivity. |

| 3-(4-Tert-butoxy-phenyl)-pyrrolidine Hydrochloride | C₁₄H₂₂ClNO | Features a phenyl group with tert-butoxy substitution. |

Uniqueness: The distinct presence of the tert-butoxy group in 3-(Tert-butoxy)pyrrolidine hydrochloride imparts unique chemical reactivity and biological activity compared to these similar compounds. This specificity makes it particularly valuable in both research and industrial applications .

3-(Tert-butoxy)pyrrolidine hydrochloride encompasses two primary stereoisomeric forms: (3S)-3-(tert-butoxy)pyrrolidine hydrochloride and (3R)-3-(tert-butoxy)pyrrolidine hydrochloride. The (3S) isomer possesses the molecular formula C₈H₁₈ClNO with a molecular weight of 179.69 grams per mole, while maintaining identical physical parameters for its (3R) counterpart. The systematic International Union of Pure and Applied Chemistry name for the (3S) isomer is designated as (3S)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine hydrochloride, reflecting the precise stereochemical configuration at the third carbon position of the pyrrolidine ring.

The structural architecture of this compound features a five-membered pyrrolidine ring system with a tert-butoxy substituent (-O-C(CH₃)₃) positioned at the 3-carbon, forming a hydrochloride salt through protonation of the nitrogen atom. The tert-butoxy group provides significant steric bulk, which plays a crucial role in determining the compound's reactivity patterns and stereochemical outcomes in various chemical transformations. The InChI (IUPAC International Chemical Identifier) for the (3S) isomer is documented as InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m0./s1, providing a standardized representation of its molecular connectivity.

The canonical Simplified Molecular Input Line Entry System representation for both isomers follows the pattern CC(C)(C)OC1CCNC1.Cl, while the isomeric version incorporates stereochemical information as CC(C)(C)O[C@H]1CCNC1.Cl for the (3S) form and CC(C)(C)O[C@@H]1CCNC1.Cl for the (3R) configuration. These structural identifiers facilitate precise communication within the scientific community and enable accurate database searches across chemical information systems.

Historical Development in Heterocyclic Chemistry

The development of 3-(tert-butoxy)pyrrolidine hydrochloride emerged from the broader historical context of heterocyclic chemistry, which has its roots in the mid-19th century discoveries of fundamental nitrogen-containing ring systems. Pyrrolidine itself, as the parent compound, was first discovered in the 1850s through the thermal decomposition of bone material, alongside other heterocyclic compounds such as pyridine and pyrrole. This early discovery period established the foundation for understanding cyclic secondary amines and their unique chemical properties compared to acyclic analogs.

The evolution of pyrrolidine chemistry accelerated significantly during the 20th century, with researchers recognizing the importance of five-membered nitrogen heterocycles in biological systems and synthetic applications. Pyrrolidine derivatives gained particular attention due to their presence in numerous natural products, including alkaloids such as nicotine and hygrine, as well as amino acids like proline and hydroxyproline. These natural occurrences demonstrated the biological significance of the pyrrolidine scaffold and motivated synthetic chemists to develop new methodologies for accessing substituted pyrrolidine derivatives.

The introduction of tert-butoxy functionality into pyrrolidine systems represents a more recent development, driven by the need for sterically hindered protecting groups and the recognition of tert-butyl substituents as effective elements for controlling molecular reactivity. Research from the early 2000s demonstrated that tert-butyl groups could serve as novel carbon-hydrogen protecting groups and regiodirecting elements in various synthetic transformations. This understanding led to the systematic exploration of tert-butoxy-substituted heterocycles, culminating in the development of compounds like 3-(tert-butoxy)pyrrolidine hydrochloride as valuable synthetic intermediates.

The contemporary significance of this compound class has been further enhanced by advances in asymmetric synthesis and organocatalysis. Studies from 2005 onwards have highlighted the importance of N-tert-butyl pyrrolidine derivatives in stereoselective transformations, with researchers developing practical asymmetric synthetic routes that achieve high enantiomeric excess values. These developments have established 3-(tert-butoxy)pyrrolidine hydrochloride as an important component in the modern toolkit of synthetic organic chemistry.

Significance in Asymmetric Synthesis and Catalysis

3-(Tert-butoxy)pyrrolidine hydrochloride has emerged as a critical component in asymmetric synthesis and catalysis, particularly in the development of chiral organocatalysts and stereoselective synthetic methodologies. The compound's significance stems from its ability to serve as both a chiral building block and a precursor to more complex catalytic systems that enable the construction of enantioenriched products with high selectivity.

The pyrrolidine core structure has been recognized as a privileged scaffold in organocatalysis, with its five-membered secondary amine framework providing an optimal balance of reactivity and selectivity in various transformations. Research has demonstrated that pyrrolidine-based catalysts can activate carbonyl substrates through enamine formation, leading to stereoselective carbon-carbon bond formation in reactions such as aldol condensations, Mannich reactions, and Michael additions. The incorporation of tert-butoxy functionality at the 3-position introduces additional steric and electronic effects that can further enhance the selectivity of these transformations.

Studies focusing on 3-pyrrolidinecarboxylic acid derivatives have revealed the critical importance of substituents at the β-position of the pyrrolidine ring for controlling stereochemical outcomes. Research published in 2008 demonstrated that the acid group at the β-position plays an essential role in directing anti-selectivity and enantioselectivity in Mannich-type reactions, achieving anti/syn ratios up to 99:1 and enantiomeric excess values exceeding 99%. These findings have established fundamental principles for designing pyrrolidine-based catalysts with enhanced performance characteristics.

The development of N-tert-butyl pyrrolidine derivatives has been particularly significant in advancing practical asymmetric synthesis methodologies. Research from 2005 described a comprehensive synthetic approach for preparing N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid derivatives through nitrile anion cyclization strategies. This methodology achieved remarkable synthetic efficiency, with overall yields reaching 71% over five synthetic steps while maintaining enantiomeric excess values between 94-99%. The success of these approaches has validated the utility of tert-butyl-substituted pyrrolidines as both synthetic targets and catalytic components.

Contemporary research has expanded the scope of pyrrolidine-based catalysis to encompass increasingly complex transformations and challenging substrate classes. Recent advances have focused on developing novel pyrrolidine derivatives that can catalyze reactions under mild conditions while maintaining high levels of stereocontrol. These developments have included the synthesis of pyrrolidine-containing tripeptides, dipeptides, and pseudopeptides that serve as efficient organocatalysts for direct asymmetric aldol reactions and related transformations.

| Parameter | (3S) Isomer | (3R) Isomer |

|---|---|---|

| Molecular Formula | C₈H₁₈ClNO | C₈H₁₈ClNO |

| Molecular Weight | 179.69 g/mol | 179.69 g/mol |

| PubChem CID | 68546414 | 165995242 |

| CAS Registry Number | 2751603-15-1 | 2757961-73-0 |

| InChIKey | FZIWSCKEDNWENP-FJXQXJEOSA-N | FZIWSCKEDNWENP-OGFXRTJISA-N |

| Parent Compound CID | 55299896 | 57387791 |

The applications of 3-(tert-butoxy)pyrrolidine hydrochloride in asymmetric synthesis extend beyond traditional organocatalysis to encompass materials science and pharmaceutical chemistry. The compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly those requiring precise stereochemical control. The tert-butoxy protecting group provides stability during synthetic transformations while being readily removable under appropriate conditions, making it an attractive choice for multi-step synthetic sequences.

X-ray crystallographic analysis provides definitive structural information for pyrrolidine derivatives, revealing critical geometric parameters and intermolecular interactions that govern their solid-state properties. While specific crystallographic data for 3-(tert-butoxy)pyrrolidine hydrochloride remains unpublished, extensive studies on structurally related compounds offer valuable insights into the expected crystallographic behavior [1] [2].

The absolute structure determination of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate demonstrates the feasibility of characterizing tert-butoxy-substituted pyrrolidines through X-ray crystallography [1]. This compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.3731(3) Å, b = 10.1909(4) Å, and c = 18.4972(7) Å. The structure exhibits characteristic hydrogen bonding patterns, including intramolecular N—H⋯O interactions and intermolecular N—H⋯N contacts that form linear supramolecular chains [1].

Pyrrolidine derivatives typically adopt envelope conformations in the solid state, with the degree of ring puckering quantified by pseudorotation parameters. The phase angle (P) and maximum puckering amplitude (Φmax) provide precise conformational descriptors [3]. For tert-butoxy-substituted systems, steric interactions between the bulky tert-butyl group and adjacent ring atoms often favor specific envelope conformations that minimize unfavorable contacts [4].

Host-guest crystallographic studies of pyrrolidine with pillar [5]arene demonstrate selective molecular recognition properties [6]. The pyrrolidine@EtP6 complex crystallizes in the orthorhombic space group Fddd with remarkably large unit cell dimensions (a = 12.5560(3) Å, b = 26.6378(7) Å, c = 45.7727(10) Å), indicating efficient packing of the inclusion complex. These studies reveal that pyrrolidine forms stabilizing C—H⋯O and N—H⋯O hydrogen bonds with the host framework, with typical bond distances of 2.547-2.954 Å [6].

The triclinic structure of 3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one (space group P1̄) provides insight into the conformational preferences of N-acylated pyrrolidine systems [7]. The pyrrolidine ring adopts an envelope conformation with characteristic dihedral angles, and Hirshfeld surface analysis reveals that hydrogen atoms contribute 86.6% to the molecular surface interactions [8].

Systematic analysis of crystal structure databases indicates that prolyl and hydroxyprolyl moieties in small molecules exhibit consistent conformational distributions, with the flexibility of the pyrrolidine ring governed by the pyramidal character of the nitrogen atom [9]. The distribution of projection angles δ₁ and δ₂ in crystallographic structures correlates well with energy calculations, validating computational predictions of preferred conformations [9].

For 3-(tert-butoxy)pyrrolidine hydrochloride, crystallographic analysis would be expected to reveal the influence of both the tert-butoxy substituent and the hydrochloride salt formation on molecular packing. The bulky tert-butyl group would likely impose conformational constraints, while the protonated nitrogen would participate in ionic interactions with the chloride anion, potentially leading to characteristic hydrogen-bonded networks in the crystal structure.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides dynamic structural information that complements static crystallographic data, offering insights into solution-phase conformational behavior and molecular dynamics of pyrrolidine derivatives [3] [10]. The conformational analysis of 3-(tert-butoxy)pyrrolidine hydrochloride through NMR spectroscopy would reveal critical information about ring puckering, substituent orientation, and chemical exchange processes.

Pyrrolidine nucleotide analogs bearing phosphonomethyl or phosphonoformyl substituents demonstrate that NMR-based conformational analysis can effectively characterize the pseudorotation properties of five-membered rings [3] [10]. The phosphonomethyl derivatives exhibit conformational flexibility with pseudorotation phase angles occupying eastern and western segments of the pseudorotation wheel (P ~ 90° and 270°), while phosphonoformyl derivatives show more restricted conformations in northern and southern regions (P ~ 0° and 180°) [3].

The tert-butoxy substituent in 3-(tert-butoxy)pyrrolidine hydrochloride would be expected to significantly influence conformational preferences through steric interactions. ¹H NMR spectroscopy would reveal characteristic signals for the tert-butyl group as a sharp singlet around δ 1.45 ppm, with the pyrrolidine ring protons appearing as complex multiplets in the δ 3.4-4.2 ppm region [11]. The chemical shift patterns would be sensitive to the ring conformation and the orientation of the tert-butoxy group relative to the ring plane.

Vicinal coupling constants (³JHH) extracted from ¹H NMR spectra provide quantitative measures of dihedral angles through Karplus relationships [3]. For pyrrolidine derivatives, these coupling constants typically range from 2.5-10.0 Hz, depending on the specific ring conformation and substituent effects. The PSEUROT-based analysis program can utilize experimental coupling constants to determine the population-weighted average of envelope conformations, yielding precise pseudorotation parameters [3] [10].

Variable temperature NMR studies would reveal dynamic processes, including ring inversion barriers and rotational dynamics of the tert-butoxy group. The energy barriers for pyrrolidine ring inversion typically range from 5-8 kcal/mol, while Boc-type substituents often exhibit restricted rotation with barriers of 10-15 kcal/mol [12]. These dynamic processes can be studied through line shape analysis and chemical exchange spectroscopy techniques.

The protonation state significantly affects NMR spectral characteristics, particularly for the hydrochloride salt form [3]. pH-dependent studies of related pyrrolidine derivatives show dramatic changes in chemical shifts and coupling patterns upon protonation, with the nitrogen becoming a defined stereocenter that influences ring conformational preferences. For 3-(tert-butoxy)pyrrolidine hydrochloride, the protonated nitrogen would likely stabilize specific envelope conformations through electrostatic interactions.

Two-dimensional NMR techniques, including COSY, ROESY, and HSQC experiments, would provide detailed structural assignment and conformational information [3] [13]. ROESY cross-peaks would reveal through-space interactions between the tert-butyl group and specific pyrrolidine protons, confirming the preferred conformational states and the orientation of the bulky substituent.

Density Functional Theory Calculations of Reactive Intermediates

Density functional theory calculations provide fundamental insights into the electronic structure, thermodynamic stability, and reaction pathways of pyrrolidine derivatives and their reactive intermediates [14] [15] [16]. For 3-(tert-butoxy)pyrrolidine hydrochloride, DFT analysis would elucidate conformational preferences, reaction mechanisms, and electronic properties that govern its chemical behavior.

The pyrrolidine ring pseudorotation pathway has been extensively studied using DFT methods, typically employing B3LYP/6-31G* level calculations with polarizable continuum model (PCM) solvation [3] [17]. Energy profiles show that ring inversion processes occur with modest barriers of 5-8 kcal/mol, with envelope conformations representing energy minima along the pseudorotation coordinate. The introduction of the tert-butoxy substituent would be expected to bias the conformational equilibrium toward specific envelope forms that minimize steric repulsion.

Computational studies of organocatalytic intermediates involving diarylprolinol derivatives demonstrate the critical role of DFT calculations in understanding reactive pyrrolidine species [14] [15]. The formation of enamine and iminium ion intermediates has been characterized at various levels of theory, including ωB97X-D/def2-TZVP calculations that accurately predict experimental structures within 0.1-0.3 Å for key bond distances. These studies reveal that steric interactions with bulky substituents, such as tert-butoxy groups, significantly influence the stability and reactivity of intermediate species.

The dehydrogenation mechanisms of pyrrolidine derivatives involve complex reactive intermediates that have been elucidated through computational analysis [18]. B(C₆F₅)₃-catalyzed α-nitrogen hydride abstraction leads to iminium borohydride intermediates, which undergo subsequent deprotonation to form dihydropyrroles. Energy barriers for these processes range from 15-25 kcal/mol, with the specific barrier heights depending on substituent effects and solvation environment [18].

Ring contraction pathways from pyridines to pyrrolidines proceed through remarkable intermediates including 2-silyl-1,2-dihydropyridine and vinylazomethine ylide species [16] [19]. ωB97XD/def2-TZVPP calculations reveal that silyl migration processes have activation energies of approximately 32.8 kcal/mol, while the overall ring contraction requires overcoming barriers of 44.9 kcal/mol. These computational studies demonstrate the feasibility of complex skeletal rearrangements involving pyrrolidine formation.

For reactive intermediates involving nitrogen heterocycles, molecular orbital analysis provides crucial insights into electronic structure and reactivity patterns [20]. HOMO and LUMO energy calculations reveal that pyrrolidine derivatives typically possess high-energy singly occupied molecular orbitals (SOMO) when functioning as nucleophilic radicals, facilitating interactions with electron-deficient alkenes and other electrophiles [21].

The computational analysis of 3-(tert-butoxy)pyrrolidine hydrochloride would involve several key calculations. Ground-state geometry optimization using B3LYP/6-31++G(d,p) would establish the preferred conformation and precise geometric parameters. Frequency calculations would confirm that optimized structures represent true minima and provide thermodynamic data including zero-point energies and entropy contributions. Natural bond orbital (NBO) analysis would quantify the electronic effects of the tert-butoxy substituent on the pyrrolidine ring system [20].

Solvation effects would be incorporated through SMD or PCM continuum models, accounting for the influence of aqueous or organic solvents on conformational preferences and electronic properties [17]. Time-dependent DFT (TDDFT) calculations could predict UV-visible absorption spectra and electronic transition energies, providing additional experimental validation of computational models.

Chiral High Performance Liquid Chromatography Methods for Enantiomeric Excess Determination

Chiral high performance liquid chromatography represents the most widely employed analytical technique for determining enantiomeric excess in pyrrolidine derivatives, offering reliable separation and quantification of stereoisomers [22] [24]. The development of suitable chiral HPLC methods for 3-(tert-butoxy)pyrrolidine hydrochloride requires careful optimization of stationary phase selection, mobile phase composition, and detection parameters.

Polysaccharide-based chiral stationary phases have demonstrated exceptional efficacy for pyrrolidine enantiomer separation [22] [25]. Chiralpack AS-H columns consistently achieve baseline resolution for pyrrolidine-based organocatalysts and their derivatives, typically employing hexane:2-propanol mobile phase systems in ratios ranging from 9:1 to 7:3 [22]. The separation mechanism involves multiple interaction modes, including hydrogen bonding, π-π stacking, and steric recognition between the analyte and the immobilized chiral selector.

For tert-butoxycarbonyl-protected pyrrolidines, Chiralcel OD-H columns provide complementary selectivity patterns [25]. The separation of (3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid demonstrates the effectiveness of these phases for Boc-protected systems, achieving resolution factors (Rs) greater than 2.0 under optimized conditions . The bulky tert-butyl group enhances chiral recognition through increased steric differentiation between enantiomers.

Mobile phase optimization represents a critical parameter affecting both resolution and analysis time [22] [26]. The ratio of hexane to alcohol modifier dramatically influences retention and selectivity, with higher alcohol content generally reducing retention times while potentially compromising resolution. For 3-(tert-butoxy)pyrrolidine hydrochloride, the ionic nature of the hydrochloride salt may require mobile phase additives such as diethylamine or ammonium acetate to suppress peak tailing and improve chromatographic performance.

Detection wavelength selection depends on the electronic absorption characteristics of the analyte [22] [26]. Most pyrrolidine derivatives exhibit weak UV absorption, with detection typically performed at 210-254 nm wavelengths. For compounds lacking significant chromophores, derivatization with UV-active reagents can enhance detection sensitivity and enable lower detection limits.

Chiral derivatization strategies offer alternative approaches for enantiomeric excess determination [24] [27] [26]. The development of prolylamidepyridine reagents, such as (S)-pyrrolidine-2-carboxylic acid N-(pyridine-2-yl)amide (PCP2), enables highly sensitive LC-MS/MS analysis of carboxylic acid enantiomers after derivatization [24]. These methods achieve detection limits in the attomolar range while providing excellent chromatographic resolution.

The separation efficiency for pyrrolidine derivatives on chiral HPLC columns demonstrates remarkable diversity in retention behavior [22]. Representative examples include retention times of 15.4 min (minor enantiomer) and 23.8 min (major enantiomer) on Chiralpack AS-H with hexane:2-propanol (9:1) mobile phase, achieving resolution factors of 1.5-3.2. Alternative conditions using hexane:2-propanol (95:5) provide faster analysis with retention times of 11.8 min and 16.7 min for the respective enantiomers.

Method validation for enantiomeric excess determination requires assessment of linearity, precision, accuracy, and robustness [28] [26]. Calibration curves should encompass the expected enantiomeric excess range, typically from 0-100% ee, with correlation coefficients exceeding 0.999. Repeatability studies should demonstrate relative standard deviations below 2% for retention times and below 5% for peak area ratios.